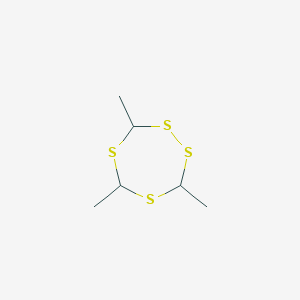
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl-: is an organosulfur compound with the molecular formula C6H12S4 and a molecular weight of 212.419 g/mol . This compound is characterized by a seven-membered ring containing four sulfur atoms and three methyl groups attached at positions 3, 5, and 7. It is known for its unique chemical structure and properties, making it an interesting subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-decadienal with cysteine and glutathione under thermal conditions . The reaction is carried out in a solvent such as water, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sulfur-containing rings and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of other sulfur-containing compounds and materials.
Wirkmechanismus
The mechanism of action of 1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form bonds with metal ions and other nucleophiles, leading to the formation of complexes and adducts. These interactions can affect the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,6-Tetrathiepane: The parent compound without the methyl groups.
1,2,4,6-Tetrathiacycloheptane: A similar compound with a different substitution pattern.
Uniqueness
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- is unique due to the presence of three methyl groups, which can influence its chemical and physical properties
Eigenschaften
CAS-Nummer |
115421-49-3 |
|---|---|
Molekularformel |
C6H12S4 |
Molekulargewicht |
212.4 g/mol |
IUPAC-Name |
3,5,7-trimethyl-1,2,4,6-tetrathiepane |
InChI |
InChI=1S/C6H12S4/c1-4-7-5(2)9-10-6(3)8-4/h4-6H,1-3H3 |
InChI-Schlüssel |
WMWRKEXBIGLGBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1SC(SSC(S1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


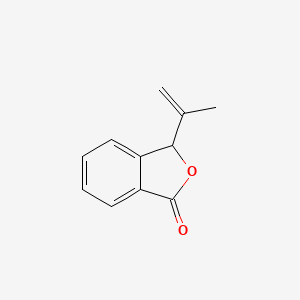
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
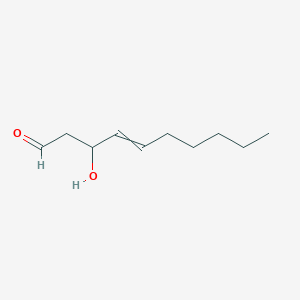
![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
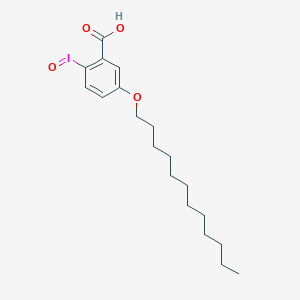
![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)

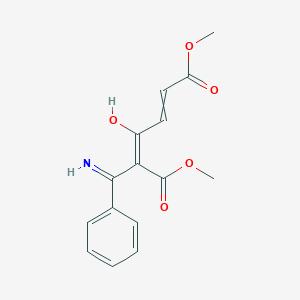

![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
